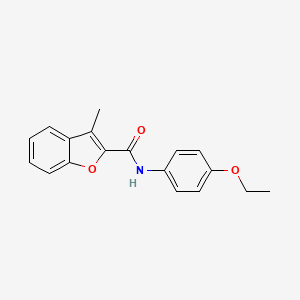

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 3-methyl substitution on the benzofuran core and a 4-ethoxyphenyl group attached via the carboxamide nitrogen. This analysis focuses on comparing these analogs to infer trends in solubility, molecular interactions, and synthetic accessibility.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-21-14-10-8-13(9-11-14)19-18(20)17-12(2)15-6-4-5-7-16(15)22-17/h4-11H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKICCOOJDNQBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halides and suitable nucleophiles.

Carboxamide Formation: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine, such as 4-ethoxyaniline, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or benzofuran moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions include oxidized benzofuran derivatives, reduced carboxamide compounds, and substituted benzofuran or ethoxyphenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives class, possessing an ethoxyphenyl group, a methyl group, and a benzofuran carboxamide moiety. It has a variety of applications in scientific research, including use as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry. This compound is also investigated for potential biological activities, such as antimicrobial, antifungal, and anticancer properties, and is explored for potential therapeutic applications, especially in developing novel pharmaceuticals.

Scientific Research Applications

This compound has applications spanning chemistry, biology, medicine, and industry.

Chemistry

- Used as a building block in the synthesis of complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology

- Shows potential biological activities, including antimicrobial, antifungal, and anticancer properties.

- Benzofuran derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer effects .

Medicine

- Explored for potential therapeutic uses, particularly in the development of new pharmaceuticals.

- Specific benzofuran derivatives have been studied for neuroprotective and anticancer properties.

- Some benzofuran-based compounds inhibit β-amyloid aggregation and protect human neuronal cells from β-amyloid peptide-induced toxic insult .

- Certain benzofuran derivatives may have potential in treating Alzheimer’s disease, Parkinson’s disease, and clinical depression .

Industry

- Utilized in synthesizing specialty chemicals and materials with specific properties.

This compound is noted for its diverse biological activities, and has been studied for its potential neuroprotective and anticancer properties. Benzofuran derivatives, in general, possess anti-inflammatory, antimicrobial, and anticancer effects .

Anti-cancer properties

- In vitro, 3-methylbenzofurans have demonstrated potential as anticancer agents against non-small cell lung carcinoma A549 and NCI-H23 cell lines, with some derivatives efficiently inhibiting the growth of both cell lines .

- Specific 3-methylbenzofuran derivatives induce apoptosis in A549 and NCI-H23 cell lines .

- 3-methylbenzofuran derivatives have shown antiproliferative activity against the A549 cancer cell line .

Neuroprotective Effects

- Benzofuran derivatives have demonstrated neuroprotective activity .

- A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for anti-excitotoxic, free radical scavenging, and anti-oxidant activities .

Other activities

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following compounds (Table 1) share the benzofuran-2-carboxamide backbone but differ in substituents, enabling a comparative assessment:

Table 1: Structural and Molecular Comparison of Analogs

Physicochemical and Functional Insights

(a) N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

- Polarity vs. Bulk : The methoxyphenylmethyl group introduces moderate polarity from the methoxy (-OCH₃) group but increases steric hindrance due to the benzyl linker. This may reduce membrane permeability compared to the target compound’s simpler 4-ethoxyphenyl substituent .

- Synthetic Accessibility : Available as a screening compound (ChemDiv ID 5999-3206) in pre-weighed formats, suggesting straightforward synthesis via carboxamide coupling .

(b) 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

- Fluorination is a common strategy to modulate bioavailability .

(c) N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

- Solubility Limitations : The extended 4-phenylbutanamido chain significantly increases molecular weight (428.5 g/mol) and hydrophobicity, likely reducing aqueous solubility. Such modifications are typical in probes targeting lipophilic domains .

(d) Etofenprox

- Ethoxy Group Role : Despite being a pyrethroid-ether, Etofenprox’s 4-ethoxyphenyl moiety highlights the ethoxy group’s utility in enhancing pesticidal activity through hydrophobic interactions. Its molecular weight (376.49 g/mol) aligns with larger agrochemicals .

Biological Activity

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective, anticancer, and antimicrobial properties, as well as relevant structure-activity relationships (SAR) and case studies.

Benzofuran derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound this compound has been studied for its potential neuroprotective and anticancer properties, making it a candidate for further pharmacological exploration.

2. Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives against excitotoxicity induced by NMDA receptors. For instance, compounds with similar structures have shown significant protection against neuronal damage in vitro.

The neuroprotective mechanism appears to involve:

- Scavenging of Reactive Oxygen Species (ROS) : Compounds exhibiting antioxidant properties help mitigate oxidative stress in neuronal cells.

- Inhibition of Excitotoxicity : By blocking NMDA receptor activity, these compounds prevent excessive calcium influx that leads to neuronal death.

2.2 Case Study: NMDA-Induced Excitotoxicity

In a study involving various benzofuran derivatives, one compound demonstrated potent neuroprotective effects comparable to memantine at a concentration of . The findings suggest that structural modifications significantly influence neuroprotective efficacy .

3. Anticancer Activity

Benzofuran derivatives have also been evaluated for their anticancer properties, particularly against non-small cell lung carcinoma (NSCLC) cell lines.

3.1 In Vitro Studies

Research indicates that this compound exhibits cytotoxic effects against A549 and NCI-H23 cell lines with varying IC50 values. For example:

- IC50 Values : Ranged from to across different derivatives.

- Mechanism : The compound induces apoptosis through cell cycle arrest and activation of apoptotic pathways .

3.2 Table of Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 1.48 | Apoptosis induction |

| This compound | NCI-H23 | 0.49 | Cell cycle arrest |

4. Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been extensively studied, showing efficacy against various pathogens.

4.1 Antimicrobial Spectrum

Studies indicate that compounds similar to this compound possess significant antibacterial activity against Gram-positive bacteria and fungi.

4.2 SAR Insights

The presence of specific substituents on the benzofuran ring enhances antimicrobial activity:

- Hydroxyl Groups : Essential for activity against certain bacterial strains.

- Ethoxy Substituents : Contribute to improved solubility and bioavailability .

5. Conclusion

This compound represents a promising candidate for further pharmacological development due to its multifaceted biological activities, particularly in neuroprotection and cancer therapy. Continued research into its mechanisms and structural modifications may lead to the development of effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.